molecular formula C60H70N10O11 B12304003 acetic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate

acetic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate

Cat. No.: B12304003
M. Wt: 1107.3 g/mol
InChI Key: WFKFNBBHVLMWQH-UHFFFAOYSA-N
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Description

Acetic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[1630]henicosan-20-yl] N-(2-aminoethyl)carbamate is a complex organic compound that features a unique structure combining various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the indole derivative, followed by the introduction of the benzyl and phenyl groups. The final steps involve the formation of the hexazabicyclo structure and the attachment of the acetic acid and carbamate groups. Common reagents used in these reactions include formaldehyde, methanesulfonic acid, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indole and benzyl groups can be oxidized under specific conditions.

    Reduction: The carbonyl groups in the hexazabicyclo structure can be reduced to alcohols.

    Substitution: The amino and carbamate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group can lead to the formation of indole-3-carboxylic acid, while reduction of the carbonyl groups can yield the corresponding alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, the indole group can bind to specific receptors in the body, modulating their activity. The carbamate group can inhibit certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-acetic acid
  • Indole-3-carbinol
  • Benzyl carbamate

Uniqueness

This compound is unique due to its complex structure, which combines multiple functional groups and allows for diverse chemical reactivity and biological activity. Its hexazabicyclo structure is particularly notable, as it provides a rigid framework that can interact with various molecular targets in a specific manner .

Properties

Molecular Formula

C60H70N10O11

Molecular Weight

1107.3 g/mol

IUPAC Name

acetic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate

InChI

InChI=1S/C58H66N10O9.C2H4O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;1-2(3)4/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1H3,(H,3,4)

InChI Key

WFKFNBBHVLMWQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN

Origin of Product

United States

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